Aqueous Solubility: Racemic Calcium Leucovorin vs. L-Leucovorin Calcium Salt
Racemic leucovorin calcium can be formulated into stable aqueous solutions at concentrations up to at least approximately 15 mg/mL under physiological pH conditions, whereas calcium salts of isolated L-leucovorin exhibit limited water solubility and demonstrate a strong tendency to form supersaturated solutions that precipitate during storage [1]. The racemic mixture's distinct solubility profile, attributable to the presence of the D-diastereoisomer, enables higher concentration injectable formulations without requiring specialized solubility-enhancing additives or sonication techniques [2].
| Evidence Dimension | Achievable stable aqueous concentration (calcium salt form) |
|---|---|
| Target Compound Data | ≥ 15 mg/mL (racemic leucovorin calcium) in stable aqueous solution at pH 6-8 |
| Comparator Or Baseline | L-leucovorin calcium salt: limited solubility with precipitation tendency upon storage |
| Quantified Difference | Racemic leucovorin calcium achieves at least 15 mg/mL stable concentration; L-leucovorin calcium requires specialized formulation approaches to prevent precipitation |
| Conditions | Aqueous solution, near physiological pH (6-8), without EDTA or with < 1 mg/mL EDTA |
Why This Matters
Procurement of racemic leucovorin calcium enables straightforward manufacturing of high-concentration injectable solutions without requiring additional solubility-enhancing excipients or specialized processing steps that increase production costs and regulatory complexity.
- [1] US Patent 9,713,616. Pharmaceutical compositions comprising L-leucovorin. Gupta PK, Shimiaei B, Xie S. Spectrum Pharmaceuticals, Inc. 2017. View Source
- [2] US Patent 9,301,922. Stable high strength pharmaceutical composition of levoleucovorin. Gupta PK, Shimiaei B, Xie S. Spectrum Pharmaceuticals, Inc. 2016. View Source
